Coomassie fast black g

描述

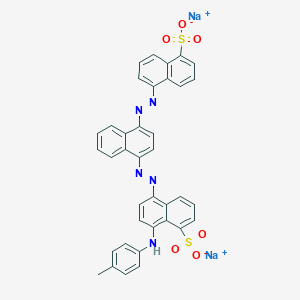

Coomassie fast black g is a complex organic compound. It is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-).

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Coomassie fast black g typically involves several steps:

Diazotization: The process begins with the diazotization of 1-naphthylamine to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 5-sulfo-1-naphthalenylamine to form an azo compound.

Further Coupling: This intermediate product undergoes a second coupling reaction with 4-methylphenylamine.

Sulfonation: The final step involves sulfonation to introduce sulfonic acid groups, followed by neutralization with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves:

- Maintaining specific temperatures and pH levels to ensure the stability of intermediates.

- Using catalysts to enhance reaction rates.

- Employing purification techniques such as crystallization and filtration to obtain the final product in high purity.

化学反应分析

Types of Reactions

Coomassie fast black g can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

Substitution Reagents: Chlorosulfonic acid, sulfuric acid.

Major Products

Oxidation Products: Quinone derivatives.

Reduction Products: Aromatic amines.

Substitution Products: Various sulfonated derivatives.

科学研究应用

Protein Staining in Gel Electrophoresis

Overview

Coomassie Fast Black G is predominantly used for staining proteins in polyacrylamide gel electrophoresis (PAGE). Its ability to bind to proteins allows for visualizing protein bands after separation.

Methodology

- Staining Protocol : Proteins are separated using SDS-PAGE, followed by staining with this compound. The dye interacts with the protein molecules, producing a color change that can be quantified.

- Destaining Process : The gels are destained using a solution of methanol and acetic acid or ethanol, allowing for clearer visualization of protein bands against the gel background.

Performance Metrics

- Sensitivity : this compound can detect proteins at concentrations as low as 50 ng per band .

- Comparison with Other Dyes : It has been found to be comparable in sensitivity to silver staining methods but is easier to use and less hazardous .

Quantification of Proteins

Applications in Quantitative Analysis

this compound is not only used for qualitative analysis but also for quantifying protein concentrations in samples. This is particularly useful in biochemical assays where precise measurements are required.

| Technique | Detection Limit | Advantages |

|---|---|---|

| Coomassie Staining | 50 ng/band | Simple, cost-effective, rapid |

| Silver Staining | 5 ng/band | Higher sensitivity |

| Fluorescent Dyes | 1 ng/band | Requires specialized equipment |

A. Histological Staining

This compound is also employed in histology for staining tissues. It helps visualize cellular components under a microscope, providing insights into tissue morphology and pathology.

B. Material Science

In material science, Coomassie dyes are used to stain polymers and other materials for characterization studies. This application leverages the dye's binding properties to assess material composition and integrity.

Case Study 1: Enhanced Protein Visualization

A study published in Analytical Chemistry demonstrated an improved protocol for using this compound that enhanced protein band visibility on gels, allowing for better quantification of proteins involved in gene therapy research .

Case Study 2: Anti-Cancer Properties

Research involving the combination of this compound with isorhamnetin showcased its potential as a fluorescent probe for tumor imaging. The study found that this complex exhibited significant anti-tumor properties while maintaining low cytotoxicity against human cancer cell lines .

作用机制

The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The mechanism involves:

Molecular Targets: The azo groups can form complexes with metal ions, proteins, and other biomolecules.

Pathways Involved: The interactions often involve coordination bonds, hydrogen bonding, and van der Waals forces.

相似化合物的比较

Similar Compounds

1-Naphthalenesulfonic acid, 5-((4-((5-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, disodium salt: Similar structure but lacks the 4-methylphenylamino group.

2-Naphthalenesulfonic acid, 8-((4-methylphenyl)amino)-5-((4-((5-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, disodium salt: Similar structure but with a different position of the sulfonic acid group.

Uniqueness

The presence of the 4-methylphenylamino group and the specific arrangement of azo and sulfonic acid groups make Coomassie fast black g unique. These structural features contribute to its distinct color properties and reactivity.

生物活性

Coomassie Fast Black G, a member of the Coomassie dye family, is primarily known for its application in protein staining during electrophoresis. This article delves into its biological activity, focusing on its interactions with proteins, detection capabilities, and implications in various biochemical assays.

Overview of this compound

Coomassie dyes, including Fast Black G, interact with proteins through ionic and hydrophobic interactions. The dye binds to basic amino acid residues such as arginine, lysine, and histidine, imparting a negative charge to the protein-dye complex. This property is crucial for separating proteins based on their molecular weight during techniques like SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis) and blue native PAGE.

The staining mechanism involves the transition of the dye from a reddish-brown state to an intense blue upon binding to proteins. This color change is indicative of the dye's interaction with the protein's hydrophobic regions and basic residues. The binding process is reversible, allowing for the recovery of proteins post-staining for further analysis.

Table 1: Comparison of Coomassie Dyes

| Dye Type | Sensitivity (ng/band) | Binding Mechanism | Application |

|---|---|---|---|

| Coomassie G-250 | 10-30 | Ionic and hydrophobic interactions | SDS-PAGE, Western Blot |

| Coomassie R-250 | 30-100 | Ionic interactions | SDS-PAGE, Mass Spectrometry |

| This compound | 10-50 | Ionic and hydrophobic interactions | Protein visualization |

Binding Studies

Recent studies have highlighted the interaction dynamics between this compound and bovine serum albumin (BSA). Fluorescence quenching experiments revealed that the dye significantly quenches the intrinsic fluorescence of BSA, indicating a strong binding affinity. The Stern-Volmer quenching constant () was determined to be at physiological conditions, suggesting that hydrophobic forces predominantly drive this interaction .

Table 2: Binding Constants of this compound with BSA

| Condition | Binding Constant () (mol) |

|---|---|

| Without site probe | |

| With warfarin | |

| With ibuprofen | |

| With digitoxin |

These results indicate that the binding site for this compound is primarily located in a hydrophobic pocket within BSA, which is crucial for understanding how this dye can be utilized in various biochemical applications.

Applications in Biochemical Assays

This compound is widely used in protein assays due to its compatibility with subsequent analytical techniques like mass spectrometry and western blotting. Its ability to provide a visual representation of protein bands allows researchers to assess protein expression levels effectively.

Case Study: Use in Western Blotting

In a comparative study of different staining methods for western blotting, this compound was shown to provide superior linearity in quantifying protein loads compared to traditional methods. This characteristic makes it an excellent choice for detecting housekeeping proteins and assessing loading controls .

属性

IUPAC Name |

disodium;8-(4-methylanilino)-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H27N5O6S2.2Na/c1-23-15-17-24(18-16-23)38-34-22-21-33(29-11-6-14-36(37(29)34)50(46,47)48)42-41-32-20-19-31(25-7-2-3-8-26(25)32)40-39-30-12-4-10-28-27(30)9-5-13-35(28)49(43,44)45;;/h2-22,38H,1H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBGPEXPWQFLMJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H25N5Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889584 | |

| Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-5-[2-[4-[2-(5-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10142-78-6 | |

| Record name | 1-Naphthalenesulfonic acid, 8-((4-methylphenyl)amino)-5-(2-(4-(2-(5-sulfo-1-naphthalenyl)diazenyl)-1-naphthalenyl)diazenyl)-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010142786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-5-[2-[4-[2-(5-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-5-[2-[4-[2-(5-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[[4-[(5-sulphonato-1-naphthyl)azo]-1-naphthyl]azo]-8-(p-tolylamino)naphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。